molecular formula C16H18N2Na2O7S2 B104143 Temocillin disodium salt CAS No. 61545-06-0

Temocillin disodium salt

Cat. No. B104143
CAS RN: 61545-06-0
M. Wt: 458.4 g/mol
InChI Key: MRGCZDWBFFUEES-CWBCWDDISA-L
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Description

Temocillin Disodium is the salt of Temocillin, which is a β-lactam stable against most β-lactamases and is used as an alternative to carbapenems . It is primarily used for Gram-negative bacteria .


Synthesis Analysis

The synthesis of Temocillin disodium salt involves using ticarcillin sodium as an initial raw material .


Molecular Structure Analysis

The molecular formula of Temocillin disodium salt is C16H16N2O7S2.2Na and its molecular weight is 458.41 g.mol-1 . It is a 6-methoxy penicillin and also a carboxypenicillin .


Chemical Reactions Analysis

Temocillin is resilient to all classical and extended-spectrum TEM, SHV, and CTX-M enzymes and to AmpC β-lactamase . The α-methoxy moiety in its structure blocks the entry of water molecules into the β-lactamase active site cavity, preventing activation of serine and the chemical events leading to hydrolysis .


Physical And Chemical Properties Analysis

Temocillin disodium salt has a water solubility of 0.199 mg/mL . Its logP values are 1.76 (ALOGPS) and 1.2 (Chemaxon), and its logS value is -3.4 (ALOGPS) .

Scientific Research Applications

Antimicrobial Stewardship

Temocillin disodium salt is recognized for its role in antimicrobial stewardship as a potential carbapenem-sparing antibiotic . It’s particularly useful in treating infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales and carbapenem-resistant Enterobacterales (CRE), which are significant threats globally . This application is crucial in the context of rising multidrug-resistant bacteria.

Urinary Tract Infections (UTIs)

Temocillin has shown effectiveness in treating UTIs, especially those caused by ESBL-producing and KPC-producing Enterobacterales . Its favorable profile on microbiota and low risk of Clostridioides difficile infections make it a suitable option for outpatient treatment .

Bloodstream Infections

Clinical outcomes of temocillin use for invasive Enterobacterales infections indicate that it’s an effective alternative for treating bloodstream infections. It has a high treatment success rate, particularly when targeted against known susceptible pathogens .

Respiratory Infections

While temocillin is less commonly used for respiratory infections compared to UTIs, it still offers a valuable treatment option. However, increased dosing or alternate strategies may be indicated when the infection is not of a urinary source .

Intra-Abdominal Infections

Temocillin’s efficacy extends to intra-abdominal infections, where it can be used as an alternative to more broad-spectrum agents, thereby helping to preserve the effectiveness of these critical drugs .

Central Nervous System Infections

The application of temocillin in central nervous system infections is an area of interest, although specific data on its effectiveness in this field may require further research .

Skin and Soft Tissue Infections

Temocillin can be considered for treating skin and soft tissue infections caused by susceptible Gram-negative bacteria, offering a narrower spectrum of activity which is beneficial for antimicrobial stewardship .

Surgical Site and Osteoarticular Infections

The antibiotic’s properties make it a candidate for preventing and treating infections at surgical sites and in osteoarticular infections, particularly in the context of orthopedic device-related infections .

Mechanism of Action

Target of Action

Temocillin disodium salt, a 6-α-methoxy derivative of ticarcillin, is primarily targeted against Enterobacteriaceae . The primary targets of this compound are the Ambler classes A and C β-lactamases , which include extended spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes .

Mode of Action

The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by the aforementioned β-lactamases . This modification allows temocillin to resist degradation by these enzymes, thereby enhancing its antibacterial activity. Temocillin is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

Like other β-lactam antibiotics, temocillin likely exerts its bactericidal effects by inhibiting cell wall synthesis in susceptible bacteria .

Pharmacokinetics

After intravenous infusion, temocillin shows a prolonged elimination half-life of approximately 5 hours . The compound is highly protein-bound (approximately 80%), and this binding is concentration-dependent . Temocillin is mainly cleared through the kidneys, with high urinary recovery ranging from 72 to 82% after 24 hours . The compound also penetrates well into bile and peritoneal fluid, but poorly into cerebrospinal fluid .

Result of Action

The primary result of temocillin’s action is the effective killing of susceptible bacteria, leading to the resolution of bacterial infections . The proportion of spontaneous resistant mutants in vitro to temocillin is low, as found in vivo . This suggests that temocillin is effective at reducing the development of bacterial resistance.

Action Environment

The efficacy and stability of temocillin can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the size of the bacterial inoculum . Furthermore, the compound’s pharmacokinetic/pharmacodynamic profile can impact its therapeutic use in different clinical settings and populations . More research is needed to fully understand how environmental factors influence temocillin’s action.

Safety and Hazards

The undesirable effects of temocillin are those of any β-lactam antibiotic. In particular, it has been associated with angioedema and anaphylaxis in penicillin-allergic patients .

Future Directions

Temocillin has been investigated in Infection, Liver Dysfunction, and Urinary Tract Infection . Its primary use is against Enterobacteriaceae, and in particular against strains producing extended-spectrum β-lactamase or AmpC β-lactamase . Reviving older compounds that have fallen into disuse may help to alleviate the burden of resistance in Gram-negative pathogens .

properties

IUPAC Name

disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGCZDWBFFUEES-CWBCWDDISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977112
Record name Antibiotic BRL 17421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocillin disodium salt

CAS RN

61545-06-0
Record name Temocillin disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061545060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic BRL 17421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2S-(2α,5α,6α)]-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOCILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96IIP39ODH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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